2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Overview
Description
2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with cyclohexyl and indolylmethyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Substitution Reactions: The cyclohexyl and indolylmethyl groups are introduced through nucleophilic substitution reactions. For example, cyclohexylamine and indole derivatives can be reacted with the triazine core in the presence of suitable catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The indole moiety may be susceptible to oxidation under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the triazine core or the substituents, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-N-cyclohexyl-4,6-diamino-1,3,5-triazine: Lacks the indolylmethyl group, which may result in different chemical and biological properties.
6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine: Lacks the cyclohexyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of both cyclohexyl and indolylmethyl groups in 2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine may confer unique properties, such as enhanced stability, specific binding affinity, or distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
2-N-cyclohexyl-6-(1H-indol-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c19-17-22-16(10-12-11-20-15-9-5-4-8-14(12)15)23-18(24-17)21-13-6-2-1-3-7-13/h4-5,8-9,11,13,20H,1-3,6-7,10H2,(H3,19,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAXZSNFOIXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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